molecular formula C20H14N4O3S B5316565 4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide

4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide

Cat. No.: B5316565
M. Wt: 390.4 g/mol
InChI Key: ILEFICPYVHYZCB-KAMYIIQDSA-N
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Description

4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzenesulfonamide group

Properties

IUPAC Name

4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c21-12-14(20-23-17-3-1-2-4-18(17)24-20)11-15-7-10-19(27-15)13-5-8-16(9-6-13)28(22,25)26/h1-11H,(H,23,24)(H2,22,25,26)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEFICPYVHYZCB-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The furan ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines .

Scientific Research Applications

4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and induction of apoptosis in cancer cells. The sulfonamide group can also inhibit the activity of certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and are used as antiparasitic agents.

    Sulfonamide derivatives: Compounds like sulfamethoxazole are used as antibiotics.

Uniqueness

4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide is unique due to its combination of a benzimidazole moiety, a furan ring, and a benzenesulfonamide group.

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